molecular formula C19H20F2N2O2 B2807995 1-(2,6-difluorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 1207002-01-4

1-(2,6-difluorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No. B2807995
M. Wt: 346.378
InChI Key: KOSMJJISTHHCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-difluorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as TAK-659 and is classified as a protein kinase inhibitor.

Scientific Research Applications

Synthesis and Structural Analysis

This compound and its derivatives are subjects of synthesis and structural analysis studies. For instance, research has been conducted on similar compounds involving the synthesis of new pyrido[2,3-d]pyrimidine compounds, where the structural determination was achieved through various spectroscopic methods and single-crystal X-ray diffraction. Such studies often aim to understand the molecular conformation and intermolecular interactions within the crystal structure, which can be crucial for designing materials with desired physical and chemical properties (Hong Sun et al., 2022).

Materials Science and Catalysis

Compounds with urea functionalities are explored for their potential applications in materials science, such as in the formation of hydrogels, where the properties of these gels can be tuned by varying the anionic components. These materials are of interest for their rheological properties and potential applications in drug delivery systems and tissue engineering (G. Lloyd & J. Steed, 2011).

Organic Reactions and Mechanisms

In organic chemistry, the urea group in compounds like "1-(2,6-difluorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea" is significant for its role in various reactions. Research has shown that modified versions of the Biginelli reaction can lead to a variety of substituted compounds, demonstrating the versatility of urea-containing molecules in synthetic chemistry (I. V. Strashilina et al., 2018).

Antimicrobial Activity

Some derivatives of urea-based compounds are studied for their antimicrobial properties. By synthesizing and testing different derivatives, researchers can identify compounds with significant activity against various bacterial and fungal strains, which is crucial for the development of new antimicrobial agents (M. Ghashang et al., 2013).

Environmental Applications

Urea derivatives are also investigated for their environmental applications, such as in the adsorption behavior on metal surfaces in various media. These studies are important for understanding corrosion mechanisms and designing more effective corrosion inhibitors (James O. Olusola et al., 2009).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c20-15-7-4-8-16(21)17(15)23-18(24)22-13-19(9-11-25-12-10-19)14-5-2-1-3-6-14/h1-8H,9-13H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSMJJISTHHCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC2=C(C=CC=C2F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-difluorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea

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